6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride
Description
Properties
IUPAC Name |
spiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-6-3-8(4-9-5-8)12-2-1-10-7(12)11-6;;/h1-2,9H,3-5H2,(H,10,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXFNPJOCENPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC=CN2C13CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can lead to the formation of spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of spirocyclic azetidines, including 6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride, exhibit potent antibacterial activity against Mycobacterium tuberculosis. A study demonstrated that certain nitrofuran-warhead-equipped spirocyclic azetidines have lower minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv strain, indicating their potential as new anti-tuberculosis agents .
2. Enzyme Inhibition
This compound has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain modulation and inflammation. The binding mode of these spiro derivatives was characterized by interactions with key amino acids in the active site of MAGL, suggesting a novel mechanism of action that could lead to the development of new analgesics .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing novel spiro derivatives based on the structure of this compound. The synthesized compounds were evaluated for their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, making them promising candidates for further development in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a comprehensive SAR analysis, researchers explored various substitutions on the azetidine ring to enhance the potency and selectivity of the compounds. This study revealed that specific modifications could lead to improved lipophilicity and cellular uptake, thereby increasing the overall efficacy of the compounds against targeted diseases like cancer and bacterial infections .
Mechanism of Action
The mechanism of action for 6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Target Compound
- Spiro architecture : Azetidine (4-membered) fused to imidazo[1,2-a]pyrimidine.
- Salt form : Dihydrochloride improves aqueous solubility.
- Key substituents: No bulky substituents reported; structural simplicity may enhance synthetic accessibility .
Analog 1: Spirocyclic Oxetane-Benzimidazole Derivatives ()
- Core : Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole].
- Key features : Larger oxetane ring (5-membered) fused to benzimidazole.
- Synthesis : Oxidative cyclization using Oxone® in formic acid.
- Relevance : Demonstrates the feasibility of spirocyclic systems for generating fused heterocycles, though ring size impacts strain and reactivity .
Analog 2: Tetrahydroimidazo[1,2-a]pyridine Derivatives (–7)
- Core: Non-spiro imidazo[1,2-a]pyridine with substituents (e.g., bromophenyl, cyano).
- Examples: 2c: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (61% yield, m.p. 223–225°C) . 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl analog (51% yield, m.p. 243–245°C) .
- Synthesis: One-pot reactions with electron-withdrawing substituents (cyano, nitro) influencing electronic properties .
Analog 3: Spiro[cyclohexane-pyrazino-pyrrolo-pyrimidine] Derivatives ()
- Core: Spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine].
- Example : COMPOUND 37 (m/z 452 [M+H]+) with piperazine substituents .
- Synthesis : Multi-step procedures involving amine coupling and cyclization.
- Relevance : Larger spiro systems (cyclohexane vs. azetidine) may improve target selectivity but increase synthetic complexity .
Analog 4: Imidazo[1,2-a]pyridine Amine Salts ()
Comparative Data Table
Key Research Findings
Spiro vs. Larger spiro systems (e.g., cyclohexane in COMPOUND 37) increase molecular weight and complexity but may improve pharmacokinetic profiles .
Salt Forms :
- The dihydrochloride salt of the target likely improves solubility over free bases (e.g., neutral imidazo[1,2-a]pyridines in –7) .
Synthetic Accessibility: One-pot methods (–7) are efficient for non-spiro analogs, while spiro systems require specialized cyclization strategies (e.g., Oxone® in ) .
Substituent Effects: Electron-withdrawing groups (cyano, nitro) in analogs 2c and 1l modulate electronic properties but may reduce metabolic stability compared to the target’s unsubstituted core .
Biological Activity
6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of 6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one typically involves multi-step organic reactions. The compound can be synthesized through a combination of azetidine and imidazo-pyrimidine frameworks, often utilizing techniques such as the Staudinger reaction or cycloaddition methods to achieve the desired spiro structure.
Biological Activity
The biological activity of the compound has been investigated in various studies, focusing on its pharmacological properties:
- Antimicrobial Activity : Recent studies have shown that derivatives of imidazo-pyrimidine compounds exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential as antibacterial agents .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes. For instance, it has been noted for its action as an acetyl-CoA carboxylase (ACC) inhibitor, which is relevant in metabolic disorders and fatty acid synthesis regulation .
- CNS Activity : Some derivatives have shown promise as positive allosteric modulators of metabotropic glutamate receptors (mGluR), indicating potential applications in treating neurological disorders. Compounds similar to 6'H-Spiro have demonstrated increased potency and selectivity for these receptors .
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Case Studies
- Antibacterial Evaluation : In a controlled study, various derivatives of imidazo-pyrimidine were tested against bacterial strains using agar diffusion methods. The results indicated that certain modifications to the azetidine structure enhanced antibacterial properties significantly.
- Inhibition Assays : A series of enzyme inhibition assays highlighted the potential of the compound in regulating metabolic pathways linked to obesity and diabetes through ACC inhibition.
Q & A
Q. What synthetic strategies are recommended for constructing the spiro[azetidine-imidazo[1,2-a]pyrimidine] core?
The synthesis of spiro-fused heterocycles often involves multi-step protocols. A one-pot, two-step reaction using cyclocondensation of azetidine precursors with imidazo[1,2-a]pyrimidine derivatives can be employed, as demonstrated in analogous tetrahydroimidazo[1,2-a]pyridine syntheses . Key steps include:
- Step 1 : Activation of azetidine-3-carboxylic acid derivatives via esterification or amidation.
- Step 2 : Cyclization with substituted pyrimidine intermediates under acidic or basic conditions.
- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization for enhanced purity .
Q. How should researchers confirm the structural integrity of this compound?
Critical analytical techniques include:
- NMR Spectroscopy : Assign and chemical shifts by comparing to structurally related spiro compounds (e.g., 5-amino-5′-chloro-6-(4-chlorobenzoyl)-8-nitro-spiro derivatives, where azetidine protons resonate at δ 3.1–4.2 ppm and pyrimidine carbons appear at δ 150–160 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI-HRMS in positive ion mode) .
- X-ray Crystallography : Resolve spiro-conformation ambiguity using single-crystal diffraction, as shown for spiro-imidazo[1,2-a]pyridine-indole hybrids .
Q. What methods are effective for assessing purity during synthesis?
- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in H₂O/ACN) to detect impurities <0.1% .
- Melting Point Analysis : Compare observed values (e.g., 215–245°C for analogous dihydrochloride salts) with literature to identify solvate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in spirocyclization?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency, as seen in pyrano[3,2-c]pyrazole syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of azetidine intermediates, while toluene minimizes side reactions .
- Temperature Gradients : Perform reactions under reflux (80–100°C) for 12–24 hours, monitoring progress via TLC .
Q. How should contradictions in spectral data (e.g., 1H^1H1H NMR splitting patterns) be resolved?
- Variable-Temperature NMR : Identify dynamic rotational isomerism by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY) : Assign overlapping protons (e.g., azetidine CH₂ groups) through spin-spin coupling and spatial correlations .
- Comparative Analysis : Cross-reference with spiro-oxindole derivatives, where similar conformational flexibility is observed .
Q. What computational tools predict the compound’s reactivity in biological systems?
Q. How can solubility challenges in pharmacological assays be mitigated?
Q. What strategies validate target engagement in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
